Ethyl 6-bromo-5-methoxypicolinate
Description
Ethyl 6-bromo-5-methoxypicolinate is a brominated picolinate ester featuring a methoxy group at the 5-position and an ethyl ester moiety. This compound is structurally significant in pharmaceutical and organic synthesis due to its reactive bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Properties
IUPAC Name |
ethyl 6-bromo-5-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(13-2)8(10)11-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZGARXXQCNRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673293 | |
| Record name | Ethyl 6-bromo-5-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-41-5 | |
| Record name | Ethyl 6-bromo-5-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methoxypicolinate typically involves the bromination of 5-methoxypicolinic acid followed by esterification. One common method includes:
Bromination: 5-methoxypicolinic acid is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6th position.
Esterification: The resulting 6-bromo-5-methoxypicolinic acid is then esterified using ethanol and a catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-5-methoxypicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 5-methoxy-6-bromopicolinic acid or corresponding aldehydes.
Reduction: Formation of this compound alcohol.
Scientific Research Applications
Ethyl 6-bromo-5-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Methyl 6-Bromo-5-Methoxypicolinate
Structural Differences : The methyl ester analog replaces the ethyl group with a methyl ester.
Key Properties :
- Molecular Formula: C₈H₈BrNO₃
- Molecular Weight : 246.06 g/mol
- Refractive Index : 1.541
- Vapor Pressure : 0.0 ± 0.7 mmHg at 25°C .
- Storage : Requires inert gas (N₂ or Ar) and refrigeration (2–8°C) .
Applications : Used in protein degrader building blocks, indicating roles in targeted protein degradation (e.g., PROTACs) .
Availability : Supplied by multiple vendors (e.g., Career Henan Chemical Co., Aladdin Scientific) at purities of 95–99%, though temporarily out of stock in some regions .
*Estimated based on methyl analog.
Ethyl 5-(2,6-Dichlorophenyl)-6-Methoxypicolinate
Structural Differences : Substitutes bromine with a 2,6-dichlorophenyl group.
Key Properties :
Reactivity: Chlorine’s lower reactivity compared to bromine may limit utility in cross-coupling reactions .
| Parameter | This compound | Ethyl 5-(2,6-Dichlorophenyl)-6-Methoxypicolinate |
|---|---|---|
| Halogen | Bromine (reactive in coupling) | Chlorine (less reactive) |
| Molecular Weight | ~260.09 g/mol | 326.17 g/mol |
| Synthetic Utility | High for functionalization | Limited due to Cl substituent |
Other Esters and Ethers
- Ethyl 2-Ethyl-5-Methyl-1,6-Dioxaspiro[2.5]octane-2-Carboxylate : A spirocyclic ester with distinct reactivity due to its dioxaspiro framework, but also discontinued .
Research Findings and Practical Considerations
- Solubility and Stability : Ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting solubility in aqueous systems and metabolic stability in drug design.
- Safety : Both ethyl and methyl analogs require stringent storage conditions (inert gas, refrigeration) due to sensitivity to moisture and oxidation .
Biological Activity
Ethyl 6-bromo-5-methoxypicolinate (EBMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EBMP, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EBMP is characterized by the following chemical structure:
- Chemical Formula : C₉H₈BrNO₃
- Molecular Weight : 244.07 g/mol
- IUPAC Name : Ethyl 6-bromo-5-methoxypyridine-2-carboxylate
The presence of the bromine atom and methoxy group in its structure contributes to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
EBMP has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae. The mechanism involves inhibition of bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis .
| Pathogen | Activity | Mechanism |
|---|---|---|
| Streptococcus pneumoniae | Significant | Inhibition of FtsZ protein |
| Escherichia coli | Minimal | Not effective |
2. Anticancer Potential
Research has shown that EBMP may possess anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, it has been reported to inhibit Pim kinases, which are implicated in various cancers including pancreatic and esophageal cancers . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, EBMP has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Study on Antibacterial Activity
A study conducted by researchers evaluated the efficacy of EBMP against S. pneumoniae. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 10 µg/mL. Docking studies revealed that EBMP binds effectively to the active site of the FtsZ protein, disrupting its function and leading to bacterial cell death .
Pim Kinase Inhibition Study
In another study focusing on cancer treatment, EBMP was tested for its ability to inhibit Pim kinases in various cancer cell lines. The results showed that EBMP reduced cell viability significantly in pancreatic cancer cells with an IC50 value of 15 µM. This suggests that EBMP could be a promising candidate for further development as an anticancer agent targeting Pim kinases .
Safety and Toxicology
While exploring the biological activities of EBMP, it is crucial to consider its safety profile. Toxicological assessments indicate that EBMP exhibits moderate toxicity, with potential risks including skin irritation and respiratory issues upon inhalation . Therefore, careful handling and further studies are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
